![molecular formula C20H31NO2 B5509858 4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of complex pyrrolidin-based molecules. For instance, a compound was synthesized through a straightforward multicomponent reaction, highlighting the potential for creating complex structures through efficient synthetic pathways (Sharma et al., 2013).

Molecular Structure Analysis

Molecular structure analysis frequently utilizes crystallography to reveal planarity, conformation, and supermolecular assembly. The analysis of a pyrrolidin-based molecule demonstrated an essentially planar structure except for the pyrrolidin ring, which adopted a normal envelope conformation, and the structure was stabilized by various intermolecular interactions (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving related compounds can lead to the formation of bicyclic products through sequences like ring-closing metathesis and radical cyclization, indicating the versatility and reactivity of pyrrolidinyl-containing compounds (Clive & Cheng, 2001).

Physical Properties Analysis

The study of physical properties, including thermal and optical characteristics, is crucial for understanding the material's behavior. For example, a pyridinium compound based on a methyl pyridinium structure demonstrated significant insights into thermal, linear, and nonlinear optical properties, providing a foundation for exploring the physical properties of similar compounds (Antony et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, can be inferred from studies on similar molecules. For instance, self-assembly studies of diethylborylphenylpyridine compounds reveal insights into the chemical behavior and interaction potentials of pyrrolidine-containing compounds through boron−nitrogen coordination bonds (Wakabayashi et al., 1999).

Wissenschaftliche Forschungsanwendungen

Ring-Closing Metathesis and Radical Cyclization : α,ω-(Phenylseleno) carbonyl compounds have been used in anionic reactions to create substances that undergo sequential ring-closing metathesis and radical cyclization, forming bicyclic products (Clive & Cheng, 2001).

Organocatalysis in Stereoselective Michael Addition : Pyrrolidine-based catalysts derived from l-proline have demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds (Singh et al., 2013).

Enantioselective Addition of Diethylzinc to Aldehydes : Chiral ligands synthesized from (R)-1-phenylethylamine have been used in the enantioselective addition of diethylzinc to benzaldehyde, controlling the stereochemical outcome and producing various chiral secondary alcohols (Asami et al., 2015).

CO2 Equilibrium Solubility in Tertiary Amine Solvents : The CO2 equilibrium solubility of novel tertiary amines, including 1-(2-Hydroxyethyl)pyrrolidine, has been investigated using thermodynamic and ANN models (Liu et al., 2019).

Gas-phase Pyrolytic Reactions : Pyrolysis of compounds containing primary, secondary, and tertiary alcohols, including 4-phenyl-1-butanol and 2-methyl-3-phenyl-1-propanol, was studied, offering insights into the kinetic results and product analysis (Dib et al., 2008).

Catalysts for Organic Reactions : Ru(II), Pd(II), and Pt(II) complexes with seleno and thio derivatives of pyrrolidine have been synthesized and explored as catalysts for Heck and Suzuki–Miyaura coupling reactions and oxidation of alcohols (Singh et al., 2009).

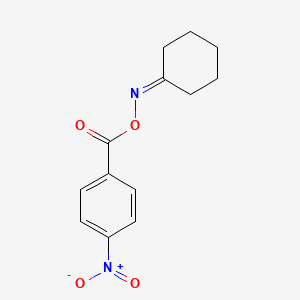

Synthesis and Characterization of New Soluble Polyamides : New polyamides were synthesized using a dicarboxylic acid monomer bearing a pendent tert-butylcyclohexylidene group, demonstrating excellent solubility and thermal properties (Liaw et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,3-diethylpyrrolidin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2/c1-5-20(6-2)12-13-21(15-20)18(22)17-9-7-8-16(14-17)10-11-19(3,4)23/h7-9,14,23H,5-6,10-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFBEQBZTYYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(C1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)